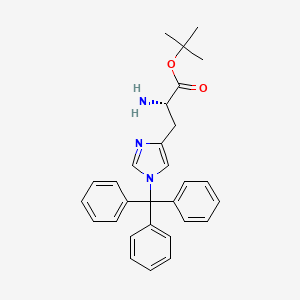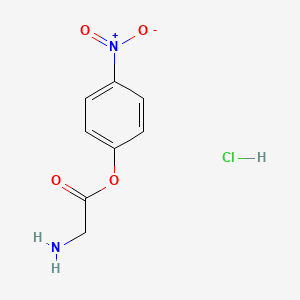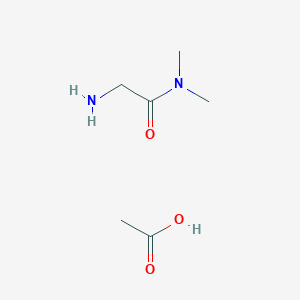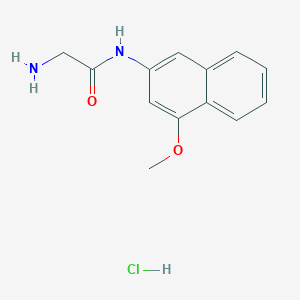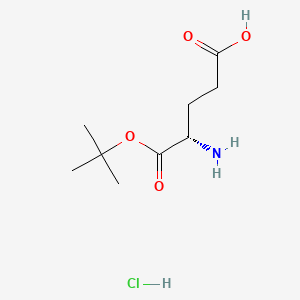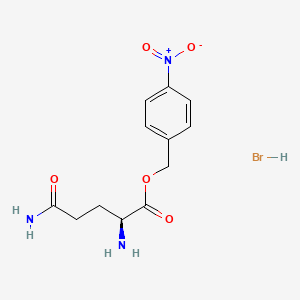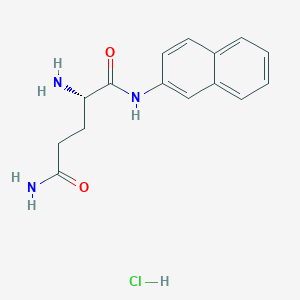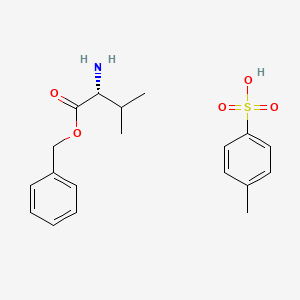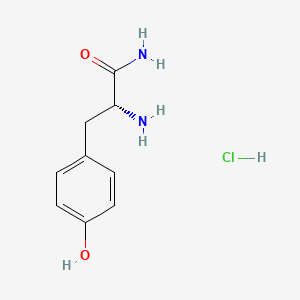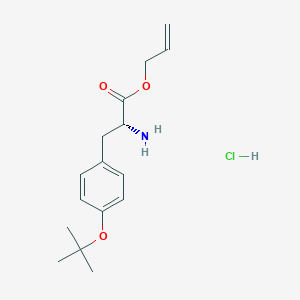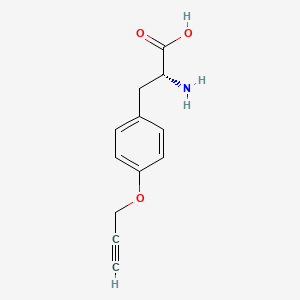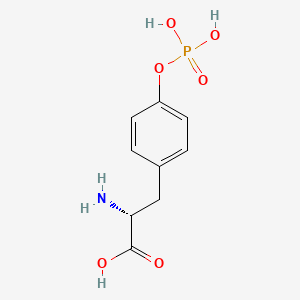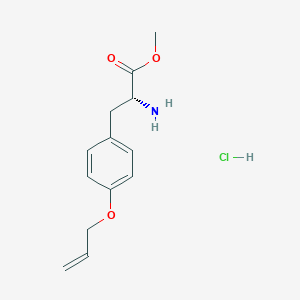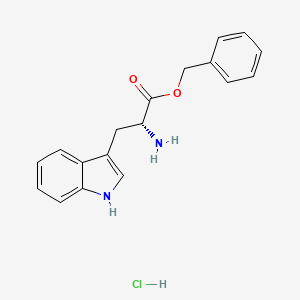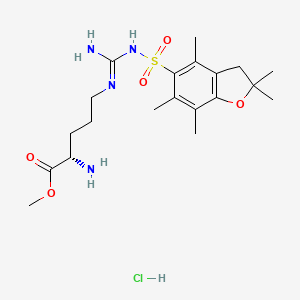
H-Arg(pbf)-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg(pbf)-ome hcl, also known as N-alpha-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is particularly valuable in solid-phase peptide synthesis, where it helps to prevent unwanted side reactions and ensures the correct sequence of amino acids.
Mechanism of Action
Target of Action
H-Arg(Pbf)-Ome HCl, also known as Fmoc-hArg(Pbf)-OH, is primarily used in the field of peptide synthesis . It is a derivative of the amino acid arginine, which plays a crucial role in various biological processes such as protein synthesis and cell signaling .
Mode of Action
The compound interacts with its targets by being incorporated into peptides during the process of Solid Phase Peptide Synthesis (SPPS) . It is used in the same manner as Fmoc-Arg(Pbf)-OH . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a protective group that prevents unwanted side reactions during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is incorporated into the growing peptide chain, influencing the structure and function of the resulting peptide .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the efficiency of its incorporation into peptides .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides into which it is incorporated. By contributing to the structure of these peptides, it can influence their biological activity and interactions with other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -15°C to -25°C to maintain its stability . Furthermore, the efficiency of its incorporation into peptides can be affected by the conditions of the peptide synthesis process .
Biochemical Analysis
Biochemical Properties
H-Arg(pbf)-ome hcl plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Pbf group protects the guanidino group of arginine, preventing unwanted side reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Pbf group is cleaved by trifluoroacetic acid (TFA), allowing the arginine residue to participate in subsequent biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s arginine residue is known to be involved in nitric oxide synthesis, which plays a critical role in cell signaling and vascular function. Additionally, arginine is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation . The presence of the Pbf group can affect the compound’s cellular uptake and distribution, impacting its overall cellular effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Pbf group provides steric hindrance, protecting the guanidino group of arginine from premature reactions. Upon cleavage of the Pbf group by TFA, the free arginine residue can interact with enzymes such as nitric oxide synthase, leading to the production of nitric oxide . This interaction can modulate various cellular processes, including vasodilation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert atmosphere and room temperature conditions but should be kept in a dark place to prevent degradation . Over time, the Pbf group may be cleaved, releasing free arginine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound maintains its stability and efficacy in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance nitric oxide production and improve vascular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and polyamine synthesis. The arginine residue is metabolized by arginase to produce ornithine and urea, which are further processed in the urea cycle . Additionally, arginine serves as a precursor for the synthesis of polyamines, which are critical for cell growth and differentiation . The Pbf group does not interfere with these metabolic pathways, allowing the compound to be effectively utilized in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s arginine residue is recognized by cationic amino acid transporters, facilitating its uptake into cells . Once inside the cell, the Pbf group may influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s arginine residue is often directed to the cytoplasm, where it participates in various metabolic processes . Post-translational modifications, such as the cleavage of the Pbf group, can further influence the compound’s localization and activity within specific cellular compartments . This targeted localization ensures that this compound exerts its effects precisely where needed within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(pbf)-ome hcl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl group. This protection is crucial to prevent side reactions during peptide synthesis. The synthesis process generally follows these steps:
Protection of Arginine: The arginine is first protected by reacting it with the protecting group in the presence of a suitable base.
Esterification: The protected arginine is then esterified to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis techniques. The process is automated and optimized for high yield and purity. The use of automated peptide synthesizers allows for precise control over reaction conditions, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: H-Arg(pbf)-ome hcl undergoes several types of chemical reactions, including:
Deprotection: The removal of the protecting group using trifluoroacetic acid (TFA) or other suitable reagents.
Ester Hydrolysis: Conversion of the methyl ester to the free acid form.
Coupling Reactions: Formation of peptide bonds with other amino acids during peptide synthesis.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the protecting group.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the ester.
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like OxymaPure are used for peptide bond formation.
Major Products Formed:
Deprotected Arginine: The removal of the protecting group yields free arginine.
Free Acid Form: Hydrolysis of the ester results in the free acid form of arginine.
Scientific Research Applications
H-Arg(pbf)-ome hcl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of peptide-based materials and biopolymers.
Comparison with Similar Compounds
H-Arg(pbf)-ome hcl is unique due to its specific protecting group, which provides stability and prevents side reactions. Similar compounds include:
H-Arg(pmc)-ome hcl: Uses a different protecting group, 2,2,5,7,8-pentamethylchroman-6-sulfonyl.
H-Arg(tos)-ome hcl: Uses tosyl as the protecting group.
H-Arg(boc)-ome hcl: Uses t-butyloxycarbonyl as the protecting group.
Each of these compounds has its own advantages and disadvantages, but this compound is particularly valued for its stability and ease of deprotection.
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBZJQUKCGWKC-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
